4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1305320-63-1
VCID: VC0088443
InChI: InChI=1S/C26H31ClN2O2.ClH/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31;/h3-10H,11-18H2,1-2H3,(H,30,31);1H
SMILES: CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C.Cl
Molecular Formula: C26H32Cl2N2O2
Molecular Weight: 475.454

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride

CAS No.: 1305320-63-1

Cat. No.: VC0088443

Molecular Formula: C26H32Cl2N2O2

Molecular Weight: 475.454

* For research use only. Not for human or veterinary use.

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride - 1305320-63-1

Specification

CAS No. 1305320-63-1
Molecular Formula C26H32Cl2N2O2
Molecular Weight 475.454
IUPAC Name 4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C26H31ClN2O2.ClH/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31;/h3-10H,11-18H2,1-2H3,(H,30,31);1H
Standard InChI Key KKJDHOMITBURAP-UHFFFAOYSA-N
SMILES CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride is a structurally complex organic compound with several distinctive functional groups. Its chemical identity is uniquely defined by its CAS registry number and various chemical descriptors, positioning it within the broader landscape of organic chemistry and biochemical research.

Identifier TypeValue
CAS Number1305320-63-1
Molecular FormulaC₂₆H₃₂Cl₂N₂O₂
Canonical SMILESCC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C.Cl
InChIInChI=1S/C26H31ClN2O2.ClH/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31;/h3-10H,11-18H2,1-2H3,(H,30,31);1H
InChI KeyKKJDHOMITBURAP-UHFFFAOYSA-N

This multifaceted approach to chemical identification ensures accurate representation of the compound across different chemical databases and information systems.

Physical and Chemical Properties

Fundamental Properties

Understanding the physical and chemical properties of 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride is crucial for its handling, storage, and application in research settings. These properties determine its behavior in various environments and experimental conditions.

Table 2: Physical and Chemical Properties

PropertyValueNote
Molecular Weight475.45 g/molAs hydrochloride salt
Physical StateSolidAt standard conditions
LogP1.37540Indicating moderate lipophilicity
SolubilityModerate solubility in polar organic solventsEnhanced by the hydrochloride salt form
Storage ConditionsRoom temperatureNo special temperature requirements
Purity≥95%Typical research grade

The compound's moderate lipophilicity (LogP = 1.37540) suggests a balance between aqueous solubility and membrane permeability, which could be advantageous for biological applications. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

Structural Determinants of Reactivity

The reactivity profile of this compound is influenced by its functional groups and their electronic and steric properties. Key reactive centers include:

  • The carboxylic acid group, which can participate in esterification, amidation, and salt formation

  • The piperazine moiety, featuring basic nitrogen atoms that can interact with acidic species or serve as nucleophiles

  • The chlorophenyl group, which introduces electronic effects and potential sites for coupling reactions

  • The dimethylcyclohexenyl unit, containing an alkene that could undergo addition reactions

These structural features collectively determine the compound's chemical behavior and potential for derivatization in synthesis applications.

Stability Considerations

  • Oxidation of the cyclohexenyl double bond

  • Hydrolysis of the carboxylic acid salt

  • Photodegradation of the aromatic rings

Appropriate storage in sealed containers, protected from light and moisture, is advisable to maintain chemical integrity over extended periods.

Research Applications and Significance

Role in Protein Degradation Research

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride is classified as a protein degrader building block, suggesting its importance in the rapidly evolving field of targeted protein degradation (TPD). This classification indicates potential applications in the development of proteolysis-targeting chimeras (PROTACs) or molecular glues that facilitate the selective degradation of disease-relevant proteins.

The structural features of this compound—particularly its combination of hydrophobic regions and functional groups capable of hydrogen bonding—make it suitable for incorporation into larger molecular constructs designed to interact with both target proteins and components of the cellular degradation machinery.

Analytical Considerations

Identification and Characterization Methods

Accurate identification and characterization of 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride are essential for research applications. Several analytical techniques are suitable for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure by identifying characteristic signals from the aromatic rings, piperazine, cyclohexenyl, and carboxylic acid groups

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the structural components

  • Infrared Spectroscopy: Can identify functional groups such as the carboxylic acid (C=O stretch) and aromatic rings

  • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and separation from potential impurities or related compounds

The combination of these techniques offers comprehensive structural validation and quality assessment for research applications.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride exist, with modifications at various positions of the molecular scaffold. One notable example is the methyl ester derivative:

Table 3: Comparison with Related Compound

CompoundCAS NumberMolecular FormulaMolecular Weight
4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride1305320-63-1C₂₆H₃₂Cl₂N₂O₂475.45 g/mol
Methyl 4-(4-((2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl)methyl)-1-piperazinyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate1235865-76-5C₃₄H₃₇ClN₄O₃585.14 g/mol

The methyl ester analog includes additional structural elements, notably the 1H-pyrrolo[2,3-b]pyridin-5-yloxy group, which significantly alters its physicochemical properties and potential biological activities.

Synthetic Relationships

The structural relationship between these compounds suggests potential synthetic pathways that might be employed in their preparation:

  • Esterification of the carboxylic acid to form methyl esters

  • Nucleophilic aromatic substitution to introduce the pyrrole-pyridine moiety

  • Cross-coupling reactions to elaborate the aromatic rings

  • Alkylation of the piperazine nitrogen with appropriate electrophiles

These synthetic connections highlight the versatility of the core structure and its amenability to chemical modification for specific research purposes.

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